2-Benzyl-5-fluoroisoindoline
Overview
Description
Preparation Methods
The synthesis of 2-Benzyl-5-fluoroisoindoline typically involves the use of palladium-catalyzed reactions. One common method includes the hydrogenation of N-benzyl-5-fluoroisoindoline using palladium hydroxide on carbon as a catalyst in the presence of ethanol and hydrochloric acid . The reaction is carried out under hydrogen at 50 psi for 18 hours at 45°C, followed by cooling and filtration to remove the catalyst .
Industrial production methods for this compound may involve similar catalytic hydrogenation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzyl-5-fluoroisoindoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research has shown that derivatives of isoindoline, including 2-Benzyl-5-fluoroisoindoline, have potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials, agrochemicals, and as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-fluoroisoindoline involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Benzyl-5-fluoroisoindoline can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Isoindoline Derivatives: Compounds like N-isoindoline-1,3-dione have similar chemical reactivity and applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindoline and indole derivatives.
Properties
IUPAC Name |
2-benzyl-5-fluoro-1,3-dihydroisoindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDDQNUCGPXOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.